molecular formula C12H7BrN2O B3048559 6-Bromo-2-phenyloxazolo[4,5-b]pyridine CAS No. 174469-41-1

6-Bromo-2-phenyloxazolo[4,5-b]pyridine

Cat. No. B3048559
M. Wt: 275.1 g/mol
InChI Key: NEMQPGCBCYNISV-UHFFFAOYSA-N
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Description

“6-Bromo-2-phenyloxazolo[4,5-b]pyridine” is a chemical compound with the formula C12H7BrN2O . It is a derivative of the oxazolo[4,5-b]pyridine class .


Chemical Reactions Analysis

The compound has been studied for its inhibitory effect on mild steel corrosion in molar hydrochloric acid medium . It has also been involved in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Synthesis of Derivatives and Related Compounds

"6-Bromo-2-phenyloxazolo[4,5-b]pyridine" and its derivatives have been extensively researched for their potential in synthesizing new compounds. For instance, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines is achieved by nucleophilic substitution with various amines and a cyclic amide, indicating its versatility in creating previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives (Palamarchuk et al., 2019). Additionally, the compound has been used in the synthesis of new polyheterocyclic ring systems, demonstrating its utility as a precursor for constructing complex heterocyclic compounds (Abdel‐Latif et al., 2019).

Molecular Modeling and Antimicrobial Activity

Molecular modeling and density functional theory have been applied to study the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. These studies have shown effective activity against various bacterial strains, with some derivatives demonstrating better efficacy than standard antibiotics. The molecular docking simulations indicate significant interactions with the DNA gyrase enzyme, providing insights into the potential mechanisms of action of these compounds (Celik et al., 2021).

Chemical and Electrochemical Evaluations

The imidazo[4,5-b] pyridine derivatives of "6-Bromo-2-phenyloxazolo[4,5-b]pyridine" have been evaluated for their performance as corrosion inhibitors, demonstrating significant inhibitory effects against mild steel corrosion. This includes comprehensive studies using techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives have shown to behave as mixed-type inhibitors, providing insights into their potential industrial applications (Saady et al., 2021).

Synthesis and Structural Analysis

The synthesis of various derivatives of "6-Bromo-2-phenyloxazolo[4,5-b]pyridine" has led to the creation of novel compounds with potential biological activities. For example, the synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines have been conducted, shedding light on their structural properties and potential applications in pharmaceuticals (El-Kurdi et al., 2021).

properties

IUPAC Name

6-bromo-2-phenyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-6-10-11(14-7-9)15-12(16-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMQPGCBCYNISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470415
Record name 6-Bromo-2-phenyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenyloxazolo[4,5-b]pyridine

CAS RN

174469-41-1
Record name 6-Bromo-2-phenyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Balasubramanian - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
In recent years, several natural products containing 2,4-disubstituted oxazoles have been isolated and their synthetic routes were investigated. Several key intermediates required for …
Number of citations: 3 www.sciencedirect.com

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